Ethyl 5-acetyl-2-{[(2-bromo-4-chlorophenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate
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Overview
Description
ETHYL 5-ACETYL-2-[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-ACETYL-2-[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene core, followed by the introduction of the acetyl, bromo, and chlorophenoxy groups. Common synthetic methods include:
Friedel-Crafts Acylation: This reaction introduces the acetyl group onto the thiophene ring using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Nucleophilic Substitution: The bromo and chlorophenoxy groups are introduced through nucleophilic substitution reactions, often using appropriate halogenated precursors and strong bases.
Amidation: The acetylamido group is formed through the reaction of an amine with an acyl chloride or anhydride under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-ACETYL-2-[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromo and chloro groups can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
ETHYL 5-ACETYL-2-[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.
Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It is explored for its use in the synthesis of advanced materials, including polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ETHYL 5-ACETYL-2-[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s acetyl and amido groups allow it to form hydrogen bonds with biological macromolecules, influencing their function. The thiophene ring and halogenated phenoxy group contribute to its binding affinity and specificity towards certain enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds share structural similarities with thiophene derivatives and exhibit diverse biological activities, including antibacterial and antifungal properties.
Indole Derivatives: Indoles are another class of heterocyclic compounds with significant biological activities, often used in medicinal chemistry.
Uniqueness
ETHYL 5-ACETYL-2-[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromo and chloro substituents, along with the thiophene core, makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C18H17BrClNO5S |
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Molecular Weight |
474.8 g/mol |
IUPAC Name |
ethyl 5-acetyl-2-[[2-(2-bromo-4-chlorophenoxy)acetyl]amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C18H17BrClNO5S/c1-4-25-18(24)15-9(2)16(10(3)22)27-17(15)21-14(23)8-26-13-6-5-11(20)7-12(13)19/h5-7H,4,8H2,1-3H3,(H,21,23) |
InChI Key |
JRRFGHKTIBSKNY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)COC2=C(C=C(C=C2)Cl)Br |
Origin of Product |
United States |
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